molecular formula C12H18N2O12P2 B10777798 3'-O-Acetylthymidine-5'-diphosphate

3'-O-Acetylthymidine-5'-diphosphate

Cat. No.: B10777798
M. Wt: 444.22 g/mol
InChI Key: UWSIAAWKEICIJY-IVZWLZJFSA-N
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Preparation Methods

The synthesis of 3’-O-Acetylthymidine-5’-Diphosphate involves several steps, starting with the acetylation of thymidine. The acetylated thymidine is then subjected to phosphorylation to introduce the diphosphate group. The reaction conditions typically involve the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid in the presence of a suitable base . Industrial production methods may involve optimized reaction conditions to increase yield and purity, including the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

3’-O-Acetylthymidine-5’-Diphosphate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3’-O-Acetylthymidine-5’-Diphosphate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-O-Acetylthymidine-5’-Diphosphate involves its incorporation into DNA, where it acts as a chain terminator. This prevents the elongation of the DNA strand, thereby inhibiting DNA synthesis. The molecular targets include DNA polymerases, which are essential for DNA replication . The pathways involved in its action include the inhibition of nucleic acid synthesis and the induction of programmed cell death (apoptosis).

Comparison with Similar Compounds

3’-O-Acetylthymidine-5’-Diphosphate is similar to other pyrimidine nucleotides, such as thymidine-5’-diphosphate and cytidine-5’-diphosphate. its unique acetyl group at the 3’ position distinguishes it from these compounds. This modification can affect its reactivity and biological activity, making it a valuable compound for specific research applications .

Similar Compounds

Properties

Molecular Formula

C12H18N2O12P2

Molecular Weight

444.22 g/mol

IUPAC Name

[(2R,3S,5R)-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate

InChI

InChI=1S/C12H18N2O12P2/c1-6-4-14(12(17)13-11(6)16)10-3-8(24-7(2)15)9(25-10)5-23-28(21,22)26-27(18,19)20/h4,8-10H,3,5H2,1-2H3,(H,21,22)(H,13,16,17)(H2,18,19,20)/t8-,9+,10+/m0/s1

InChI Key

UWSIAAWKEICIJY-IVZWLZJFSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)OC(=O)C

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)O)OC(=O)C

Origin of Product

United States

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